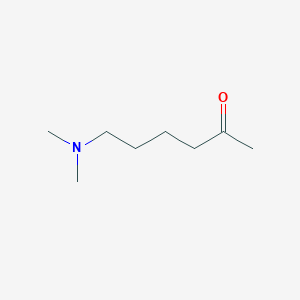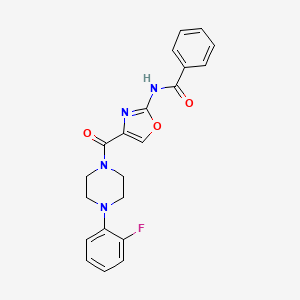![molecular formula C14H11FN4 B2828061 3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1203296-31-4](/img/structure/B2828061.png)
3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline” is a small molecule that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular weight is approximately 239.2477 and the chemical formula is C14H10FN3 .
Synthesis Analysis
The synthesis of triazole compounds, including “3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline”, has been a topic of interest in medicinal chemistry . Triazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Molecular Structure Analysis
The molecular structure of “3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline” consists of a 1,2,4-triazole ring substituted by a phenyl group . It also contains a fluorophenyl group .Applications De Recherche Scientifique
Anti-Breast Cancer Activity
The synthesized compound demonstrates promising anti-breast cancer potential. Molecular docking studies reveal that it has a binding affinity to the human estrogen alpha receptor (ERα) comparable to 4-OHT, a native ligand. This suggests its potential as a therapeutic agent in breast cancer treatment .
Medicinal Chemistry and Drug Design
Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. Researchers explore the incorporation of fluorine atoms to improve drug properties. The C-F bond’s stability and unique interactions with proteins make fluorinated derivatives attractive candidates for drug design .
Antimicrobial Properties
Pyrazoles and their derivatives, including the compound , exhibit antimicrobial activity. Researchers investigate their effectiveness against various pathogens, making them valuable in the development of new antimicrobial agents .
Anti-Inflammatory Applications
Pyrazole derivatives have been studied for their anti-inflammatory effects. The compound’s structure may contribute to modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
Antioxidant Potential
Compounds containing pyrazole moieties often possess antioxidant properties. Researchers explore their ability to scavenge free radicals and protect cells from oxidative damage .
Analgesic Function
Although more research is needed, pyrazoles have shown promise as analgesics. Investigating the compound’s effects on pain pathways could provide insights into its analgesic potential .
Orientations Futures
The future directions for “3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . This could include investigating their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral agents, and more .
Propriétés
IUPAC Name |
3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVROPNTAXCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2827979.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827980.png)


![(4-Methyl-1,3-thiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2827985.png)




![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)


![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2828001.png)